molecular formula C4H5F3N2O B6165512 (4R)-4-(trifluoromethyl)imidazolidin-2-one CAS No. 1932353-48-4

(4R)-4-(trifluoromethyl)imidazolidin-2-one

Cat. No.: B6165512
CAS No.: 1932353-48-4
M. Wt: 154.1
InChI Key:
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Description

(4R)-4-(trifluoromethyl)imidazolidin-2-one is a chiral compound characterized by the presence of a trifluoromethyl group attached to the imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-(trifluoromethyl)imidazolidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as ®-4-hydroxy-2-pyrrolidinone and trifluoromethyl iodide.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide.

    Procedure: The ®-4-hydroxy-2-pyrrolidinone is treated with trifluoromethyl iodide in the presence of the base, leading to the formation of this compound through nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the reaction under controlled temperature and pressure conditions.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-(trifluoromethyl)imidazolidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding imidazolidinone derivatives with oxidized functional groups.

    Reduction: Formation of reduced imidazolidinone derivatives.

    Substitution: Formation of substituted imidazolidinone derivatives with various functional groups.

Scientific Research Applications

(4R)-4-(trifluoromethyl)imidazolidin-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or antiviral agent.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4R)-4-(trifluoromethyl)imidazolidin-2-one involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (4S)-4-(trifluoromethyl)imidazolidin-2-one: The enantiomer of (4R)-4-(trifluoromethyl)imidazolidin-2-one with similar structural features but different stereochemistry.

    4-(trifluoromethyl)imidazolidin-2-one: A non-chiral version of the compound without the specific ® configuration.

Uniqueness

This compound is unique due to its specific chiral configuration, which can impart distinct biological and chemical properties compared to its enantiomer or non-chiral analogs.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of (4R)-4-(trifluoromethyl)imidazolidin-2-one can be achieved through a multi-step process involving the conversion of starting materials to intermediates and ultimately to the final product.", "Starting Materials": [ "2,2,2-trifluoroethylamine", "ethyl chloroformate", "sodium hydride", "2-bromoacetic acid", "triethylamine", "acetic anhydride", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: React 2,2,2-trifluoroethylamine with ethyl chloroformate in the presence of sodium hydride to form 2,2,2-trifluoroethyl chloroformate.", "Step 2: React 2,2,2-trifluoroethyl chloroformate with 2-bromoacetic acid in the presence of triethylamine to form (2,2,2-trifluoroethyl)glycine ethyl ester.", "Step 3: React (2,2,2-trifluoroethyl)glycine ethyl ester with acetic anhydride in the presence of sodium acetate to form (2,2,2-trifluoroethyl)glycine N-acetyl ethyl ester.", "Step 4: React (2,2,2-trifluoroethyl)glycine N-acetyl ethyl ester with sodium hydroxide in the presence of water to form (4R)-4-(trifluoromethyl)imidazolidin-2-one.", "Step 5: Purify the product by treating with hydrochloric acid, followed by sodium bicarbonate and sodium chloride, and finally drying to obtain the final product." ] }

CAS No.

1932353-48-4

Molecular Formula

C4H5F3N2O

Molecular Weight

154.1

Purity

95

Origin of Product

United States

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